2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
InChI Key |
PJQLOHCOHORGIJ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)N(C)C)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline typically involves several steps. One common method includes the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with a chiral amine, followed by reduction of the nitro group to an amine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction typically produces amines .
Scientific Research Applications
2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chiral Sensing
Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol (1-TU)
- Structure : Replaces the 5-fluoro and N,N-dimethyl groups with a hydroxyl group and a thiourea moiety.
- Application: Used as a CSA in NMR spectroscopy to determine the absolute configuration of N-3,5-dinitrobenzoyl amino acid derivatives. The aminoethyl side chain facilitates enantiomer differentiation via distinct $ ^1H $ and $ ^{13}C $ NMR shifts for (R)- and (S)-enantiomers .
- Key Differences :
- The absence of fluorine in 1-TU reduces electron-withdrawing effects, altering substrate binding affinity.
- The hydroxyl group in 1-TU may participate in hydrogen bonding, whereas the fluorine in the target compound primarily exerts inductive effects.
Ranitidine Diamine Hemifumarate (Related Compound A)
- Structure: 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine hemifumarate.
- Application : A ranitidine impurity with a furan ring and thioether linkage, contrasting with the benzene ring in the target compound.
- Key Differences :
Functional Group Analysis
Stereochemical and Spectroscopic Comparisons
- NMR Shifts: In 1-TU, the (R)-enantiomer of amino acid derivatives shows larger para and ortho $ ^1H $ NMR downfield shifts than the (S)-enantiomer due to steric and electronic interactions with the thiourea group . For this compound, the fluorine atom is expected to cause deshielding of adjacent protons, with stereochemistry modulating shift disparities in chiral environments.
- Chiral Recognition: Both 1-TU and the target compound rely on the (1R)-configured aminoethyl group for enantioselectivity.
Biological Activity
2-[(1R)-1-aminoethyl]-5-fluoro-N,N-dimethylaniline, also known as a derivative of N,N-dimethylaniline, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive understanding.
The compound is characterized by the presence of a fluorine atom and an aminoethyl side chain attached to a dimethylaniline core. Its molecular formula is , with a molecular weight of approximately 196.25 g/mol. The structural formula can be depicted as follows:
Antimicrobial Properties
Recent studies indicate that derivatives of dimethylaniline exhibit antimicrobial properties. Specifically, this compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, in vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, depending on the strain.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In a study evaluating its effects on human cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, it was found to induce apoptosis at concentrations above 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: MCF-7 Cell Line
- Concentration: 25 µM
- Observation: Induction of apoptosis confirmed by flow cytometry analysis.
- Caspase Activation: Increased levels of caspases 3 and 9 were observed.
The biological activity of this compound is hypothesized to be mediated through multiple pathways:
- Inhibition of Enzymes: The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism.
- Receptor Modulation: It has been suggested that it interacts with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation.
- Oxidative Stress Induction: The compound could increase reactive oxygen species (ROS) levels in cancer cells, contributing to its cytotoxic effects.
Pharmacokinetics
Pharmacokinetic studies indicate moderate absorption and distribution characteristics in vivo. The half-life of the compound is approximately 4 hours when administered orally in rodent models. Its bioavailability is estimated at around 50%, which suggests that it could be suitable for further development as a therapeutic agent.
| Pharmacokinetic Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | ~50% |
| Clearance | Moderate |
Toxicological Profile
Toxicological assessments reveal that while the compound exhibits promising biological activity, it also poses certain risks. Chronic exposure studies have indicated potential neurotoxic effects and alterations in hematological parameters in animal models at high doses.
Toxic Effects Observed:
- Increased methemoglobin levels.
- Liver enzyme elevation.
- Behavioral changes indicative of CNS impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
